Spectroscopic Characterization of 3-Cyano-5-methylhexanoic Acid
Spectroscopic Characterization of 3-Cyano-5-methylhexanoic Acid
This guide provides an in-depth technical analysis of 3-Cyano-5-methylhexanoic acid , a critical intermediate in the synthesis of Pregabalin (Lyrica®). It is designed for researchers and process chemists requiring precise spectral data for structural validation and impurity profiling.
CAS: 181289-16-7 (Racemic) | Target Isomer: (S)-3-Cyano-5-methylhexanoic acid (CAS 181289-15-6)
Formula:
Strategic Context & Mechanism
3-Cyano-5-methylhexanoic acid (hereafter "Cyano Acid") serves as the penultimate precursor to Pregabalin.[1][2][3] Its structural integrity is paramount because the stereocenter at C3 sets the chirality for the final API. The transformation involves the reduction of the nitrile group (
Synthesis & Analytical Workflow
The following diagram illustrates the origin of the Cyano Acid and the critical analytical checkpoints required during its processing.
Figure 1: Synthesis pathway highlighting the Cyano Acid as the chiral pivot point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below distinguishes the free acid from its ethyl ester precursor. The loss of the ethoxy signals (
H NMR Data (400 MHz, CDCl )
Solvent Note: CDCl
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 1 | 10.5 - 12.0 | br s | 1H | - | -COOH (Carboxylic Acid) |
| 3 | 2.98 - 3.06 | m | 1H | - | CH-CN (Chiral Center) |
| 2 | 2.65 | dd | 1H | CH | |
| 2' | 2.49 | dd | 1H | CH | |
| 5 | 1.83 | m | 1H | - | CH-CH |
| 4 | 1.58 - 1.66 | m | 1H | - | CH |
| 4' | 1.36 - 1.45 | m | 1H | - | CH |
| 6 | 0.96 | d | 3H | 6.6 | CH |
| 6' | 0.95 | d | 3H | 6.6 | CH |
Analyst Insight: The protons at C2 and C4 are diastereotopic due to the chiral center at C3. This creates complex splitting patterns (ABX systems) rather than simple triplets or doublets. The separation between the C2 protons (
2.65 vs 2.49) is a key purity indicator; collapsing of these signals often indicates racemization or solvent contamination.
C NMR Data (100 MHz, CDCl )
| Shift ( | Carbon Type | Assignment |
| 175.0 - 178.0 | Quaternary (C=O) | C1 (Carboxylic Acid) |
| 121.1 | Quaternary (CN) | Nitrile (Diagnostic) |
| 40.7 | Secondary (CH | C4 (Isobutyl Methylene) |
| 37.1 | Secondary (CH | C2 ( |
| 26.0 | Tertiary (CH) | C3 (Chiral Methine) |
| 25.8 | Tertiary (CH) | C5 (Isobutyl Methine) |
| 22.8 | Primary (CH | C6 (Methyl) |
| 21.2 | Primary (CH | C6' (Methyl) |
Infrared (IR) Spectroscopy
IR is the fastest method to confirm the functional group transformation (Ester
| Wavenumber (cm | Functional Group | Mode | Diagnostic Value |
| 2500 - 3300 | O-H (Acid) | Stretch (Broad) | High: Confirms hydrolysis of ester. |
| 2242 - 2248 | C | Stretch (Sharp) | Critical: Must be present. Loss indicates hydrolysis to amide/acid side product. |
| 1710 - 1720 | C=O (Acid) | Stretch (Strong) | High: Shifts from ~1738 (ester) to ~1715 (acid). |
| 1469 | C-H | Bend | Moderate (Alkane backbone). |
| 2961 | C-H (Alkyl) | Stretch | Low (Isobutyl group). |
Mass Spectrometry (MS)
Molecular Weight: 155.19 amu Ionization Mode: ESI (Electrospray Ionization) - Negative Mode is often more sensitive for carboxylic acids, though Positive Mode works with acidic mobile phases.
Fragmentation Pattern (EI/ESI)
| m/z Value | Ion Type | Fragment Structure | Mechanism |
| 156 | Parent Ion | Protonation. | |
| 154 | Parent Ion | Deprotonation (Negative Mode). | |
| 137 | Loss of Water | Dehydration of carboxylic acid. | |
| 110 | Decarboxylation | ||
| 69 | Alkyl Chain | Loss of cyano-acetic fragment (McLafferty-like). |
Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure reproducibility of chemical shifts reported above.
-
Mass: Weigh 10–15 mg of 3-cyano-5-methylhexanoic acid.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.-
Note: If the sample is an oil or gum (common for this intermediate), ensure complete dissolution by vortexing.
-
Alternative: Use DMSO-
if the OH peak is critical for quantification, but expect aliphatic shifts to move upfield by ~0.1-0.2 ppm.
-
-
Acquisition: Run 16 scans for
H and 256-512 scans for C.
Protocol B: GC-FID for Enantiomeric Purity
Since NMR cannot distinguish enantiomers without chiral shift reagents, use derivatization.
-
Derivatization: Dissolve 20 mg acid in MeOH. Add 2 drops
. Heat at 60°C for 30 mins to form the methyl ester. -
Extraction: Extract with n-heptane.
-
Column: Chiraldex G-TA or equivalent (e.g., Cyclodextrin-based).
-
Conditions: Isocratic 110°C.
-
Separation: The (R)-isomer typically elutes before the (S)-isomer (verify with reference standards).
Analytical Decision Tree
Use this logic flow to troubleshoot spectral data during synthesis.
Figure 2: Analytical workflow for confirming the identity of 3-cyano-5-methylhexanoic acid.
References
-
Pfizer Inc. (1997). U.S. Patent 5,637,767: Alkyl-substituted gamma-amino acids as pharmaceutical agents.Link
-
Lupin Ltd. (2012).[2] WO2012059798A2: Process for synthesis of (S)-pregabalin. (Provides specific spectral data for cyano-ester and acid). Link
- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Mechanistic insight into GABA analogues).
-
Hooker, J. M., et al. (2010). Route Selection for a Commercial Manufacturing Process for Pregabalin. Organic Process Research & Development. Link
